molecular formula C10H11NO3 B027897 Methyl 2-(6-methylnicotinyl)acetate CAS No. 108522-49-2

Methyl 2-(6-methylnicotinyl)acetate

Cat. No.: B027897
CAS No.: 108522-49-2
M. Wt: 193.2 g/mol
InChI Key: BFYWFBJBBFRVFX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methylnicotinyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(6-methylnicotinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, it may interact with receptors to modulate cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-methylnicotinyl)acetate is unique due to its 6-methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in research and development .

Biological Activity

Methyl 2-(6-methylnicotinyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings, case studies, and relevant data tables that highlight its biological activity.

Chemical Profile

This compound is a derivative of nicotinic acid and exhibits structural similarities to other biologically active compounds. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 203.24 g/mol

Research indicates that compounds structurally related to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are crucial in various physiological processes, including tissue remodeling and inflammation. Compounds targeting MMPs have shown promise in treating conditions like osteoarthritis and cancer .
  • Antitumor Activity : Similar compounds have demonstrated significant anti-proliferative effects on various cancer cell lines, suggesting a potential role for this compound in cancer therapy. For instance, derivatives have been shown to induce apoptosis in cancer cells by modulating specific signaling pathways .

Biological Activity Assessment

The biological activity of this compound has been assessed through various in vitro studies, focusing on its effects on cell viability, proliferation, and apoptosis induction.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInduces apoptosis via Nur77 modulation
This compoundHGC-27 (Gastric Cancer)TBDCell cycle arrest at G2-M phase
This compoundHeLa (Cervical Cancer)TBDInhibition of colony formation

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature but are expected to be determined in ongoing studies.

Case Studies

  • Case Study on Antitumor Effects : A study evaluated the antiproliferative effects of this compound on the HGC-27 cell line. Results indicated significant inhibition of cell growth and induction of apoptosis, which was linked to the activation of the Nur77-Bcl2 signaling pathway .
  • Impact on Inflammation : Another investigation focused on the compound's potential anti-inflammatory properties by assessing its ability to inhibit IL-1β-induced expression of matrix-degrading enzymes in chondrosarcoma cells. The results suggested that this compound could modulate inflammatory responses by downregulating MMPs .

Properties

IUPAC Name

methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-4-8(6-11-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWFBJBBFRVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603026
Record name Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108522-49-2
Record name Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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